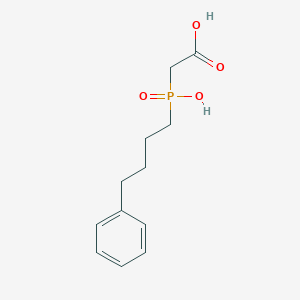

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid

Description

Properties

IUPAC Name |

2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXLMKMDSUIHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518220 | |

| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-61-4 | |

| Record name | 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083623614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-phenylbutyl)hydroxyphosphoryl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 83623-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Strategy of a Phosphonate Antibiotic: A Technical Guide to the Mechanism of Action of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Chemical Name to a Mechanistic Class

The compound ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid belongs to the phosphonate class of molecules. While this specific chemical entity is documented as a metabolite or impurity of the ACE inhibitor Fosinopril[1][2], its structural motif—a phosphonic acid group separated from a hydroxamic acid or carboxyl group by an alkyl chain—is archetypal of a well-established class of antibiotics. The vast body of scientific inquiry into this pharmacophore points unequivocally to fosmidomycin as the parent compound and reference standard. Therefore, this guide will focus on the extensively validated mechanism of action of fosmidomycin and its analogues as a paradigm for understanding this compound's probable biological activity. This approach ensures a narrative grounded in robust, published data, providing actionable insights for the research community.

The Target: A Choke Point in Pathogen-Specific Metabolism

The primary molecular target of fosmidomycin is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , also designated as IspC.[3][4][5][6] This enzyme is a critical catalyst in the non-mevalonate pathway (also known as the MEP pathway), an essential metabolic route for the synthesis of isoprenoid precursors.[7][8]

Isoprenoids are a diverse class of molecules vital for cellular function, including quinones for electron transport, components of cell walls, and intermediates for protein prenylation. Most bacteria, including many pathogenic Gram-negative species (E. coli, Pseudomonas aeruginosa), apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), and plants rely exclusively on the MEP pathway.[8][9][10]

Crucially, humans and other mammals utilize the alternative mevalonate pathway for isoprenoid biosynthesis and lack the enzymes of the MEP pathway entirely.[4][11][12] This fundamental metabolic dichotomy makes DXR an outstanding target for the development of selective antimicrobial agents with a potentially high therapeutic index and minimal host toxicity.[10][11]

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H17O4P) [pubchemlite.lcsb.uni.lu]

- 3. Fosmidomycin, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amberlife.in [amberlife.in]

- 6. Fosmidomycin - Wikipedia [en.wikipedia.org]

- 7. Non-mevalonate isoprenoid biosynthesis: enzymes, genes and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 9. Novel Inhibitors of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]

- 10. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (Dx...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid (Fosinoprilat) as a Potent Angiotensin-Converting Enzyme (ACE) Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining a Cornerstone of Cardiovascular Therapy

The management of hypertension and heart failure was revolutionized by the advent of Angiotensin-Converting Enzyme (ACE) inhibitors. By targeting a critical enzymatic step in the Renin-Angiotensin-Aldosterone System (RAAS), these agents effectively mitigate vasoconstriction and sodium retention, cornerstone pathophysiological processes in cardiovascular disease. Among the various chemical classes of ACE inhibitors, the phosphinic acid-containing compounds represent a unique and potent group. This technical guide provides an in-depth exploration of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, the active metabolite of the prodrug Fosinopril, referred to herein as Fosinoprilat. We will dissect its molecular mechanism, pharmacokinetic advantages, and the experimental methodologies crucial for its evaluation, offering a comprehensive resource for professionals in the field.

Section 1: Molecular and Pharmacokinetic Profile

Chemical Identity of Fosinoprilat

Fosinoprilat, with the chemical name this compound, is the pharmacologically active entity. Its structure is characterized by a central phosphorus atom, forming a phosphinic acid group. This moiety is critical for its inhibitory activity, acting as a highly effective mimic of the transition state of peptide hydrolysis catalyzed by ACE. The molecule also features a 4-phenylbutyl side chain, which confers significant hydrophobicity, and a carboxylic acid group, both of which are essential for optimal binding to the enzyme's active site.

| Property | Value |

| IUPAC Name | 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid |

| Molecular Formula | C₁₂H₁₇O₄P |

| Molecular Weight | 256.23 g/mol |

| CAS Number | 83623-61-4 |

The Fosinopril Prodrug Strategy

For clinical administration, Fosinoprilat is delivered as the ester prodrug, Fosinopril. This strategic esterification masks the polar phosphinic acid and carboxylic acid groups, enhancing the molecule's lipophilicity and thereby improving its oral bioavailability. Following oral administration, Fosinopril is rapidly and extensively hydrolyzed, primarily by esterases in the gastrointestinal mucosa and the liver, to release the active Fosinoprilat.

Caption: Enzymatic conversion of the Fosinopril prodrug to its active form, Fosinoprilat.

A Unique Pharmacokinetic Signature: Dual-Route Elimination

A distinguishing feature of Fosinoprilat is its balanced, dual-pathway elimination from the body via both renal (urine) and hepatic (bile and feces) routes. This compensatory mechanism is of significant clinical importance. In patients with renal impairment, where the excretion of most other ACE inhibitors is compromised, the hepatic clearance of Fosinoprilat increases to compensate, preventing drug accumulation. This unique pharmacokinetic profile means that dosage adjustments are often unnecessary in patients with mild to moderate renal dysfunction, a clear advantage over ACE inhibitors that rely solely on renal excretion. The half-life of Fosinoprilat is approximately 12 hours, supporting once-daily dosing.

Section 2: Molecular Mechanism of ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a cascade of hormonal and enzymatic interactions that regulate blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a central component, catalyzing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.

Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Binding Interactions within the ACE Active Site

The potent inhibitory effect of Fosinoprilat stems from its high-affinity binding to the active site of ACE. It acts as a competitive inhibitor, leveraging key structural features to secure its position.

-

Zinc Chelation: The phosphinic acid group [P(=O)OH] is the lynchpin of the interaction. It acts as a powerful bidentate ligand, chelating the essential Zn²⁺ ion within the catalytic site. This interaction mimics the tetrahedral transition state of peptide bond cleavage, effectively locking the enzyme in an inactive conformation.

-

Ionic Bonding: The terminal carboxylate group of the acetic acid moiety forms a strong ionic bond with a positively charged residue, such as Arginine (Arg273), in the S1' subsite of the enzyme.

-

Hydrophobic Interactions: The 4-phenylbutyl side chain fits snugly into the large, non-polar S1 pocket of the ACE active site. This hydrophobic interaction significantly contributes to the overall binding affinity and potency of the inhibitor.

Docking studies of Fosinopril and its analogs confirm these interactions, highlighting hydrogen bonding with residues like Thr371 and extensive hydrophobic and van der Waals interactions with residues including Leu144, His345, and Ala348.

Section 3: In Vitro Evaluation of ACE Inhibitory Activity

To quantify the potency of a potential ACE inhibitor like Fosinoprilat, a robust and reproducible in vitro assay is essential. The most common method relies on monitoring the enzymatic conversion of a specific substrate.

Assay Principle

The assay measures the rate of product formation by ACE. The substrate hippuryl-L-histidyl-L-leucine (HHL) is cleaved by ACE to yield hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is directly proportional to ACE activity. By measuring HA formation in the presence of varying concentrations of an inhibitor, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Spectrophotometric HHL Assay

This protocol describes a self-validating system for determining ACE inhibition.

1. Reagent Preparation:

- ACE Enzyme Solution: Prepare a solution of rabbit lung ACE (e.g., from Sigma-Aldrich) in a phosphate buffer (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3). The final concentration should be determined empirically to yield a linear reaction rate over the assay time (e.g., 100 mU/mL).

- Substrate Solution (HHL): Prepare a 5 mM solution of HHL in the same phosphate buffer.

- Inhibitor Stock Solution: Dissolve Fosinoprilat in the assay buffer. If solubility is an issue, a minimal amount of DMSO or ethanol (final concentration <1%) can be used. Prepare a series of dilutions to cover a range of expected inhibitory concentrations.

- Reaction Stop Solution: 1.0 M Hydrochloric Acid (HCl).

- Extraction Solvent: Ethyl Acetate.

2. Assay Procedure:

- Pre-incubation: In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.

- Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

- Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the pre-warmed (37°C) HHL substrate solution.

- Incubate the reaction mixture at 37°C for 45-60 minutes. The exact time should be within the linear range of the enzyme kinetics.

- Reaction Termination: Stop the reaction by adding 250 µL of 1.0 M HCl.

- Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

- Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness (e.g., using a speed vacuum or nitrogen stream).

- Re-dissolve the dried hippuric acid residue in a known volume (e.g., 1.0 mL) of deionized water or buffer.

- Measurement: Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

Data Analysis and IC₅₀ Determination

-

Calculate Percent Inhibition:

-

Inhibition (%) = [1 - (Absorbance of Sample / Absorbance of Control)] * 100

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of ACE activity.

-

| Fosinoprilat Conc. (nM) | Absorbance (228 nm) | % Inhibition |

| 0 (Control) | 0.850 | 0% |

| 1 | 0.765 | 10% |

| 5 | 0.595 | 30% |

| 10 | 0.442 | 48% |

| 20 | 0.298 | 65% |

| 50 | 0.153 | 82% |

| 100 | 0.068 | 92% |

Sample data for illustrative purposes. In vitro studies have shown Fosinoprilat to be a highly potent inhibitor, with an IC₅₀ value of 11 nM against purified rabbit lung ACE.

Section 4: In Vivo Assessment of Antihypertensive Efficacy

While in vitro assays confirm molecular potency, in vivo studies are imperative to evaluate the physiological antihypertensive effect, accounting for pharmacokinetics and complex homeostatic mechanisms.

Choice of Animal Model

Various animal models are used to screen antihypertensive agents. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model as it closely mimics human essential hypertension. Other models, such as the DOCA-salt model (volume-dependent hypertension) or renal artery ligation models (renin-dependent hypertension), can be used to probe specific mechanisms.

Experimental Workflow: Antihypertensive Study in SHRs

This workflow outlines a typical study to assess the efficacy of Fosinopril (the prodrug, for oral administration).

Fosinopril Impurity A: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Understanding Fosinopril and its Primary Metabolite

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid ester prodrug class.[1][2] It is prescribed for the management of hypertension and heart failure.[2][3] Upon oral administration, Fosinopril undergoes rapid and extensive hydrolysis by esterases in the gastrointestinal mucosa and liver to its active metabolite, Fosinoprilat.[4][5][6] This active form is officially designated as Fosinopril Impurity A in pharmacopeial standards and is also known as Fosinopril Related Compound A.[7] Fosinoprilat is the entity responsible for the therapeutic effects of Fosinopril, acting as a potent inhibitor of ACE.[1][8] This guide provides a detailed examination of the chemical and physical properties of Fosinopril Impurity A, offering critical insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fosinopril Impurity A is fundamental for the development of analytical methods, formulation design, and for ensuring the quality and stability of Fosinopril drug products.

Nomenclature and Identification

-

IUPAC Name: (2S,4S)-4-cyclohexyl-1-(2-((R)-hydroxy(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid[7]

-

Synonyms: Fosinopril Related Compound A, Fosinoprilat, Fosinopril Diacid[7]

-

CAS Number: 95399-71-6[7]

-

Molecular Formula: C₂₃H₃₄NO₅P[9]

-

Molecular Weight: 435.49 g/mol [9]

Physicochemical Characteristics

| Property | Value | Source(s) |

| Melting Point | 149-153 °C | [10] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Fosinopril Sodium (Prodrug): Soluble in water (100 mg/mL), methanol, and ethanol; slightly soluble in hexane.[4] Fosinoprilat (Impurity A): Quantitative solubility data in common organic solvents is not readily available in public literature and may need to be determined experimentally. |

Expert Insight: The solubility of Fosinoprilat is a critical parameter for analytical method development. While Fosinopril sodium's solubility is well-documented, the diacid form (Fosinoprilat) is expected to have different solubility characteristics. Its amphiprotic nature, containing both a carboxylic acid and a phosphinic acid group, suggests pH-dependent aqueous solubility. For chromatographic analysis, it is often dissolved in the mobile phase, which typically consists of a mixture of organic solvents like acetonitrile or methanol and an aqueous buffer.

Formation and Degradation

Fosinopril Impurity A is not a typical process-related impurity or a degradation product formed under storage conditions. Instead, it is the intended active form of the drug, produced in vivo.

In Vivo Hydrolysis of Fosinopril

The primary pathway for the formation of Fosinoprilat is the enzymatic hydrolysis of the ester prodrug, Fosinopril, after oral administration. This biotransformation is rapid and extensive, occurring primarily in the liver and the gastrointestinal mucosa.[5][6] The ester linkage in Fosinopril is cleaved by carboxylesterases to yield the active diacid, Fosinoprilat.[3]

Caption: In vivo conversion of Fosinopril to Fosinopril Impurity A.

Expert Insight: The in vivo hydrolysis of Fosinopril is a classic example of a prodrug strategy to improve the oral bioavailability of a pharmacologically active molecule. The ester group in Fosinopril enhances its lipophilicity, facilitating its absorption from the gastrointestinal tract. Once absorbed, the ester is cleaved to release the more polar, active Fosinoprilat into the systemic circulation.

Analytical Characterization

The accurate identification and quantification of Fosinopril Impurity A are crucial for pharmacokinetic studies, bioequivalence assessments, and for monitoring the purity of Fosinopril drug substances and products.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Fosinopril and its related compounds, including Fosinopril Impurity A.

Typical HPLC Method Parameters:

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and/or methanol with an acidic aqueous buffer (e.g., phosphate or acetate buffer). | [11] |

| Flow Rate | 1.0 - 1.5 mL/min | [12] |

| Detection | UV at 205-220 nm | [13] |

| Injection Volume | 10 - 50 µL | [14] |

Expert Insight: The choice of a reversed-phase column is logical due to the relatively nonpolar nature of both Fosinopril and Fosinoprilat. The acidic mobile phase is necessary to suppress the ionization of the carboxylic and phosphinic acid groups, leading to better peak shape and retention. Due to the ester linkage in Fosinopril, care must be taken during sample preparation and analysis to prevent its ex vivo hydrolysis to Fosinoprilat. Acidification of plasma samples with formic acid has been shown to effectively stabilize Fosinopril.[14]

Caption: A typical workflow for the analysis of Fosinopril and Fosinopril Impurity A in plasma.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of Fosinopril Impurity A.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of Fosinoprilat in biological matrices.[11] In positive ion electrospray ionization mode, Fosinoprilat would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for selective reaction monitoring (SRM), enhancing the specificity of the analysis. A detailed fragmentation pathway is not extensively described in the literature and would be a valuable area for further investigation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the Fosinoprilat molecule, such as the carboxylic acid, phosphinic acid, and amide groups. This data is also typically available with a certified reference standard.[15]

Synthesis Overview

While Fosinopril Impurity A is primarily formed in vivo, its chemical synthesis is necessary for the preparation of reference standards for analytical purposes. The synthesis is complex and involves multiple steps, often starting from optically pure proline derivatives and phosphine derivatives. The stereochemistry at the phosphorus center and the two chiral centers in the proline ring are critical for the biological activity of the final compound.

Toxicological Profile

As the active metabolite of Fosinopril, the toxicological profile of Fosinoprilat is intrinsically linked to that of the parent drug. The primary pharmacological effect is the inhibition of ACE, which can lead to adverse effects such as hypotension, hyperkalemia, and a dry cough.[3]

A crucial aspect of the toxicology of ACE inhibitors is their potential for developmental toxicity. The use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy can cause fetal and neonatal morbidity and mortality.[4] Studies in pregnant rats have shown that Fosinopril or its active metabolite, Fosinoprilat, can cross the placental barrier and inhibit fetal ACE.[16] Therefore, Fosinopril is contraindicated during pregnancy.

Conclusion

Fosinopril Impurity A, or Fosinoprilat, is the pharmacologically active form of the ACE inhibitor Fosinopril. A comprehensive understanding of its chemical and physical properties, formation, and analytical characterization is essential for drug development professionals. This guide has provided a detailed overview of these aspects, drawing from available scientific literature and offering expert insights into the practical considerations for working with this important molecule. While much is known, further research into the quantitative solubility, detailed spectral analysis with assignments, and specific toxicological data for Fosinoprilat would be beneficial to the scientific community.

References

-

Fosinopril. PubChem. National Center for Biotechnology Information. [Link][2]

-

Fosinopril: Package Insert / Prescribing Information. Drugs.com. [Link][4]

-

Fosinopril. StatPearls. National Center for Biotechnology Information. [Link][3]

-

Fosinopril | CAS No- 98048-97-6. GLP Pharma Standards. [Link][15]

-

Fosinopril. PubChem. National Center for Biotechnology Information. [Link]

-

Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. [Link]

-

Sica D, et al. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs. 1991;41(5):736-51. [Link][5]

-

Fosinopril EP Impurity A | CAS 95399-71-6. Veeprho. [Link][7]

-

FOSINOPRIL SODIUM TABLETS USP, 10 mg, 20 mg, and 40 mg 722272237224Rx only. DailyMed. [Link]

-

Fosinopril Impurity A CRS (Y0001228). Veeprho. [Link]

-

Fosinopril In-house Impurity A. Veeprho. [Link]

-

Younce LR, et al. Fosinopril treatment of pregnant rats: developmental toxicity, fetal angiotensin-converting enzyme inhibition, and fetal angiotensin II receptor regulation. Toxicol Lett. 1995;80(1-3):85-95. [Link][16]

-

Fosinoprilat. PubChem. National Center for Biotechnology Information. [Link][9]

-

DeForrest JM, et al. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. J Cardiovasc Pharmacol. 1989;14(5):730-6. [Link][8]

-

Zhang Q, et al. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(22):2118-24. [Link][11]

-

Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

Huang J, et al. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;988-989:143-9. [Link][14]

-

FOSINOPRIL SODIUM TABLETS USP, 10 mg, 20 mg, and 40 mg 722272237224Rx only. DailyMed. [Link]

-

SPL Document. [Link]

-

Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. ResearchGate. [Link][13]

-

Sancilio FD, et al. Pharmacokinetics of fosinopril in patients with various degrees of renal function. J Clin Pharmacol. 1989;29(8):726-31. [Link][12]

-

The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients. Br J Clin Pharmacol. 1992;33(5):521-6. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. PubMed. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. veeprho.com [veeprho.com]

- 8. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of fosinopril in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glppharmastandards.com [glppharmastandards.com]

- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 17. pdf.hres.ca [pdf.hres.ca]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of CAS 83623-61-4

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is profoundly amplified by the presence of impurities. Uncharacterized entities within an active pharmaceutical ingredient (API) can introduce unforeseen toxicities, alter therapeutic efficacy, and create significant regulatory hurdles. The comprehensive identification and characterization of these impurities are, therefore, not merely a matter of analytical chemistry but a cornerstone of patient safety and drug viability. This guide focuses on a case study in impurity profiling: the structure elucidation and characterization of the compound registered under CAS number 83623-61-4. This entity is recognized as a process-related impurity and potential degradant of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] A thorough understanding of its molecular structure and properties is paramount for controlling its formation and ensuring the quality of the final drug product.

This technical guide provides a holistic, field-proven framework for the structural elucidation of CAS 83623-61-4, moving from foundational data gathering to advanced spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Characterization: Establishing the Molecular Identity

The initial step in the characterization of an unknown compound is to gather all available foundational data. For CAS 83623-61-4, a comprehensive literature and database search reveals the following key identifiers:

-

Chemical Name: 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid[1][3]

-

Synonyms: Fosinopril Impurity A, Fosinopril USP Related Compound G, 4-Phenybutyl 2-Carboxyethylphosphinic Acid[2]

This preliminary information provides the basis for all subsequent analytical investigations. The molecular formula immediately suggests the elemental composition, which can be confirmed through high-resolution mass spectrometry. The chemical name and its association with Fosinopril provide critical clues about the expected structural motifs, namely a phosphinic acid core, a phenylbutyl group, and an acetic acid moiety.

Table 1: Fundamental Properties of CAS 83623-61-4

| Property | Value | Source |

| CAS Number | 83623-61-4 | [1][3] |

| IUPAC Name | 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid | [1] |

| Molecular Formula | C₁₂H₁₇O₄P | [3][4] |

| Molecular Weight | 256.23 g/mol | [1][3] |

| InChIKey | WRXLMKMDSUIHDK-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O | [1] |

The Strategic Workflow for Structure Elucidation

A robust and logical workflow is essential for the unambiguous elucidation of a chemical structure. The following diagram outlines the strategic approach for characterizing CAS 83623-61-4, integrating chromatographic separation with spectroscopic analysis.

Caption: A strategic workflow for the comprehensive structure elucidation of CAS 83623-61-4.

Chromatographic and Mass Spectrometric Characterization

High-Performance Liquid Chromatography (HPLC): Purity and Isolation

The initial analytical step involves developing a robust HPLC method to determine the purity of the CAS 83623-61-4 standard and to serve as a front-end separation for LC-MS analysis. Given its relationship to Fosinopril, a reversed-phase HPLC method is the logical choice.

Experimental Protocol: HPLC Method Development

-

Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to ensure good separation from any potential related impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl chromophore absorbs, typically around 210-220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method will establish the retention time of CAS 83623-61-4 and assess its purity. For preparative isolation from a complex mixture, the method can be scaled up accordingly.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Molecular Blueprint

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of modern structure elucidation. It provides an accurate mass measurement, from which the elemental composition can be definitively determined.

Experimental Protocol: LC-HRMS Analysis

-

LC System: Utilize the HPLC method developed in the previous step.

-

Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is required.

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds. Both positive and negative ion modes should be evaluated. Given the presence of carboxylic and phosphinic acid groups, negative ion mode is likely to be more sensitive.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Analysis:

-

Extract the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition. The theoretical exact mass of C₁₂H₁₇O₄P is 256.0864. The measured mass should be within a 5 ppm error.

-

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry provides invaluable information about the connectivity of the molecule by inducing fragmentation of the precursor ion and analyzing the resulting product ions.

Caption: A predicted fragmentation pathway for CAS 83623-61-4 in negative ion mode MS/MS.

Interpretation of Expected Fragmentation:

-

Loss of Water (-18 Da): The hydroxyl group on the phosphorus atom can be readily lost as water.

-

Loss of Carbon Dioxide (-44 Da): Decarboxylation of the acetic acid moiety is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the P-C Bond: Fragmentation adjacent to the phosphorus atom can lead to the loss of the phenylbutyl chain.

-

Cleavage of the C-C Bond: Cleavage of the bond between the phosphinyl group and the acetic acid methylene group is also plausible.

By comparing the observed fragment ions with these predicted pathways, the gross connectivity of the molecule can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the chemical environment and connectivity of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for the complete structural assignment of CAS 83623-61-4.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -COOH).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

-

³¹P NMR: A crucial experiment for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (¹H-¹H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for establishing the connectivity of different molecular fragments.

-

-

Table 2: Predicted ¹H NMR Spectral Data for CAS 83623-61-4

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | m | 5H | Aromatic protons (C₆H₅-) |

| ~ 2.6 | t | 2H | -CH₂- attached to the phenyl ring |

| ~ 1.5 - 1.8 | m | 6H | -(CH₂)₃- of the butyl chain and -P-CH₂- |

| ~ 2.8 - 3.0 | d | 2H | -P-CH₂-COOH |

| Exchangeable | br s | 2H | -P-OH and -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for CAS 83623-61-4

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | -COOH |

| ~ 140 - 142 | Quaternary aromatic carbon |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 35 - 40 | -P-CH₂-COOH (with P-C coupling) |

| ~ 20 - 35 | Aliphatic -CH₂- carbons of the butyl chain |

Table 4: Predicted ³¹P NMR Spectral Data for CAS 83623-61-4

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 30 - 50 | m | Phosphinic acid phosphorus |

Note: The predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions. The multiplicity in the ³¹P NMR spectrum will be complex due to coupling with multiple protons.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the spectroscopic and spectrometric data to build a cohesive and unambiguous structural assignment.

-

Molecular Formula Confirmation: The accurate mass from HRMS confirms the elemental composition (C₁₂H₁₇O₄P).

-

Substructure Identification:

-

¹H and ¹³C NMR data will confirm the presence of the monosubstituted phenyl ring and the butyl chain.

-

The downfield shift of one of the butyl chain carbons in the ¹³C NMR spectrum, coupled with its correlation to protons that are also coupled to phosphorus in the ¹H and ³¹P NMR spectra, will confirm the attachment of the butyl chain to the phosphorus atom.

-

The characteristic chemical shifts of the methylene group adjacent to the carboxylic acid in both ¹H and ¹³C NMR, along with its coupling to phosphorus, will confirm the -CH₂-COOH moiety's attachment to the phosphorus.

-

-

Connectivity Confirmation: HMBC correlations will be the definitive tool to link all the fragments. For example, correlations between the protons of the methylene group of the butyl chain adjacent to the phosphorus and the phosphorus atom itself (via ¹H-³¹P HMBC if available, or inferred from ¹H-¹³C HMBC and knowledge of the phosphorus position) will solidify this connection. Similarly, HMBC correlations between the protons of the acetic acid methylene group and the phosphorus atom will confirm that linkage.

-

Final Structure Verification: The complete set of data, including the MS fragmentation pattern, should be fully consistent with the proposed structure of 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid.

Conclusion: A Framework for Confidence in Impurity Profiling

The structure elucidation of CAS 83623-61-4 serves as an exemplary case for the rigorous analytical chemistry required in modern pharmaceutical development. By employing a systematic workflow that integrates chromatographic separation with high-resolution mass spectrometry and a comprehensive suite of NMR experiments, a definitive and self-validating structural assignment can be achieved. This level of characterization is not only a regulatory expectation but also a scientific necessity to ensure the safety and efficacy of therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers tasked with the critical responsibility of impurity identification and control.

References

-

PubChem. CID 13102401 | ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid. [Link]

-

Pharmaffiliates. CAS No : 83623-61-4 | Product Name : 4-Phenybutyl 2-Carboxyethylphosphinic Acid (Fosinopril Impurity). [Link]

-

Axios Research. Fosinopril Impurity A - CAS - 83623-61-4. [Link]

Sources

A Technical Guide to the Discovery and Development of Phosphinic Acid ACE Inhibitors

This guide provides an in-depth exploration of the discovery and development of phosphinic acid-based angiotensin-converting enzyme (ACE) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and cardiovascular therapeutics. We will dissect the scientific journey from the initial rationale of targeting the renin-angiotensin system to the intricate details of structure-activity relationships and the clinical success of drugs like fosinopril.

The Renin-Angiotensin System: A Prime Target for Cardiovascular Therapy

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] A key player in this system is the angiotensin-converting enzyme (ACE), a zinc-dependent metallopeptidase.[2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention.[3] Consequently, inhibition of ACE presents a powerful therapeutic strategy for managing hypertension and heart failure.[2][4] The initial breakthroughs in this area came with the discovery of peptide inhibitors from snake venom, which validated ACE as a drug target but were limited by their lack of oral bioavailability.[5] This set the stage for the development of small-molecule, orally active ACE inhibitors.

Phosphinic Peptides: Mimicking the Transition State

A highly successful approach to designing potent enzyme inhibitors is to create molecules that mimic the transition state of the enzymatic reaction.[6] Phosphinic peptides were identified as excellent candidates for ACE inhibition because the phosphinic acid moiety serves as a stable analogue of the tetrahedral transition state formed during peptide bond hydrolysis by zinc metallopeptidases.[6][7] The phosphorus atom effectively chelates the catalytic zinc ion in the active site of ACE, leading to potent inhibition.[8][9]

Discovery through Combinatorial Chemistry

The discovery of novel phosphinic acid ACE inhibitors was significantly advanced through the screening of phosphinic peptide libraries.[6] This approach allows for the rapid synthesis and evaluation of a large number of compounds with diverse amino acid residues at different positions, facilitating the identification of potent and selective inhibitors.[6]

A notable example is the discovery of RXP 407, a potent and selective inhibitor of the N-terminal active site of ACE.[6] The screening of libraries of phosphinic peptides with the general formula Ac-Yaa-Pheψ(PO₂-CH₂)Ala-Yaa′-NH₂ led to the identification of compounds with high affinity and selectivity.[6]

Structure-Activity Relationship (SAR) of Phosphinic Acid ACE Inhibitors

The potency and selectivity of phosphinic acid ACE inhibitors are highly dependent on the nature of the amino acid residues at various positions, designated as P₂, P₁, P₁', and P₂'. These residues interact with corresponding subsites (S₂, S₁, S₁', S₂') in the active site of ACE.[6]

Key Structural Features for Potent Inhibition

-

The Phosphinic Acid Core: As mentioned, this is the crucial zinc-binding group that mimics the transition state.[8][9]

-

P₂ Position: An aspartic side chain in the P₂ position was found to be crucial for the potent N-domain selective inhibition of RXP 407.[6]

-

P₁' Position: The nature of the residue at this position significantly influences potency and domain selectivity. For instance, the development of the C-domain selective inhibitor RXPA380 was based on incorporating a proline residue at the P₁' position.[5]

-

P₂' Position: A free C-terminal carboxylate group in the P₂' position was initially thought to be essential for potent ACE inhibition.[5] However, the discovery of N-domain selective inhibitors with an amidated C-terminus, like RXP 407, challenged this notion and opened new avenues for inhibitor design.[5][6]

The following table summarizes the structure-activity relationships for a series of phosphinic acid ACE inhibitors.

| Compound | P₂ Residue | P₁' Residue | P₂' Residue | C-terminal | ACE Inhibition (Ki, nM) | Domain Selectivity |

| RXP 407 | Ac-Asp | Ala | Ala | Amide | 12 (N-domain) | N-domain selective[6] |

| RXPA380 | Phe | Pro | Trp | - | 3 (C-domain) | C-domain selective[5][7] |

| Fosinoprilat | - | - | Cyclohexyl-Pro | Carboxylate | 11 | Non-selective |

Fosinopril: A Clinically Successful Phosphinic Acid ACE Inhibitor

Fosinopril is the first and only phosphonate-containing ACE inhibitor to be marketed, sold under the trade name Monopril.[9][10] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][3][11]

Design and Mechanism of Action

Fosinopril was designed to have a long duration of action and a dual route of elimination, making it suitable for patients with renal impairment.[10][12] The active form, fosinoprilat, is a potent inhibitor of ACE.[13] The phosphinate group binds to the zinc ion in the ACE active site, leading to the inhibition of angiotensin II formation and a reduction in blood pressure.[1][8]

The development of fosinopril involved the synthesis of a series of orally active, phosphinyloxyacyl proline inhibitors.[14] Structure-activity relationship studies revealed that optimum potency and oral activity were achieved with (phenylbutyl)- and n-hexylphosphonate side chains.[14]

Pharmacokinetics and Clinical Efficacy

Fosinopril is well-absorbed orally and is converted to fosinoprilat in the liver and gastrointestinal mucosa.[3] A key feature of fosinopril is its balanced elimination, with approximately 50% cleared by the liver and 50% by the kidneys.[10] This dual excretion pathway is advantageous in patients with renal dysfunction.[15] Clinical trials have demonstrated the efficacy of fosinopril in treating hypertension and heart failure, with a safety profile comparable to other ACE inhibitors.[16][17]

The Two Active Sites of ACE: A New Frontier for Selective Inhibition

Somatic ACE consists of two homologous domains, the N- and C-domains, each containing a catalytically active site.[6] While most clinically used ACE inhibitors block both domains to a similar extent, there is growing evidence that the two domains have distinct substrate specificities and physiological roles.[6] For instance, the N-terminal active site is primarily responsible for the hydrolysis of Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP), a negative regulator of hematopoiesis.[6] This has spurred the development of domain-selective ACE inhibitors.

Domain-Selective Inhibitors: RXP 407 and RXPA380

As previously mentioned, RXP 407 is a potent and selective inhibitor of the N-domain of ACE, with a Ki value of 12 nM for the N-domain and being three orders of magnitude less potent for the C-domain.[6] Conversely, RXPA380 was the first inhibitor identified to be highly selective for the C-domain of ACE.[5] The development of these domain-selective inhibitors provides valuable tools to probe the specific functions of each domain and may lead to new therapeutic agents with improved efficacy and reduced side effects.[6]

Experimental Protocols

Synthesis of Phosphinic Peptides

The synthesis of phosphinic peptides often involves the coupling of a phosphinic acid building block with amino acid or peptide fragments. A general approach is outlined below.

Protocol: Synthesis of a Diastereoselective Phosphinic Peptide [18]

-

Fragment Preparation: Synthesize the N-protected amino acid and C-terminal peptide fragments using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Phosphinic Acid Building Block Synthesis: Prepare the desired phosphinic acid building block, for example, by Michaelis-Arbuzov reaction followed by hydrolysis.

-

Coupling Reaction: Couple the phosphinic acid building block with the N-protected amino acid fragment using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection conditions.

-

Final Coupling: Couple the deprotected phosphinic dipeptide with the C-terminal peptide fragment.

-

Purification: Purify the final phosphinic peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro ACE Inhibition Assay

The inhibitory activity of phosphinic acid compounds against ACE can be determined using a fluorometric or spectrophotometric assay.

Protocol: Fluorometric ACE Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the ACE enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

-

Prepare a stock solution of the fluorogenic substrate, such as o-Abz-Gly-p-Phe(NO₂)-Pro-OH, in a suitable solvent.

-

Prepare serial dilutions of the phosphinic acid inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined amount of the ACE enzyme solution to each well.

-

Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation at ~320 nm, emission at ~420 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

If necessary, calculate the Ki value using the Cheng-Prusoff equation.

-

Visualization of Key Concepts

Caption: The Renin-Angiotensin System and the site of action for phosphinic acid ACE inhibitors.

Caption: A generalized workflow for the synthesis and evaluation of novel phosphinic acid ACE inhibitors.

Conclusion

The discovery and development of phosphinic acid ACE inhibitors represent a significant achievement in medicinal chemistry and cardiovascular medicine. By applying the principles of transition-state mimicry and leveraging combinatorial chemistry for lead discovery, researchers have successfully developed potent and clinically effective drugs. The ongoing exploration of domain-selective inhibitors promises to further refine our understanding of the renin-angiotensin system and may lead to the development of next-generation therapeutics with enhanced specificity and improved clinical outcomes.

References

-

Georgiadis, D., et al. (2011). Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide. Biochemical Journal, 436(1), 53–59. [Link]

-

Petrillo, E. W., Jr, et al. (1988). (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 31(6), 1150-1158. [Link]

-

Dive, V., et al. (2004). RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites. Proceedings of the National Academy of Sciences, 101(18), 6610-6615. [Link]

-

Abdou, M. M., et al. (2023). Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach. Arabian Journal of Chemistry, 16(2), 104499. [Link]

-

Karanikolopoulos, G. N. (2007). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Chemistry of Heterocyclic Compounds, 43(11), 1367-1389. [Link]

-

Matziari, M., et al. (2022). Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent. ACS Omega, 7(39), 35339-35349. [Link]

-

Petrillo, E. W., Jr, et al. (1988). (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 31(6), 1150-1158. [Link]

-

Wikipedia. (n.d.). Discovery and development of ACE inhibitors. [Link]

-

BioPharma Notes. (2021). Fosinopril. [Link]

-

Clinicaltrials.eu. (n.d.). Fosinopril Sodium – Application in Therapy and Current Clinical Research. [Link]

-

Patsnap Synapse. (n.d.). Fosinopril Sodium - Drug Targets, Indications, Patents. [Link]

-

Metcalf, B. W., et al. (2012). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Chemical Reviews, 112(5), 2828-2873. [Link]

-

GlobalRx. (n.d.). Clinical Profile: Fosinopril Sodium 40mg Tablet. [Link]

-

DeForrest, J. M., et al. (1989). Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology. Journal of Cardiovascular Pharmacology, 14(5), 730-736. [Link]

-

Singh, M., & Thrimawithana, T. (2022). Fosinopril. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Fosinopril. [Link]

-

Oparil, S. (1993). Fosinopril: An Overview. The American Journal of Cardiology, 72(20), H22-H24. [Link]

-

Cushman, D. W., & Ondetti, M. A. (1991). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Cardiovascular Drugs and Therapy, 5(4), 675-682. [Link]

-

Semantic Scholar. (n.d.). Fosinopril, a Phosphinic Acid Inhibitor of Angiotensin I Converting Enzyme: In Vitro and Preclinical In Vivo Pharmacology. [Link]

-

National Center for Biotechnology Information. (2024). Fosinopril. In StatPearls. [Link]

-

MacFarlane, M. B., et al. (1996). Fosinopril. A review of its pharmacology and clinical efficacy in the management of heart failure. Drugs & Aging, 8(3), 226-242. [Link]

-

Delve. (2025). Generic FOSINOPRIL SODIUM INN entry, drug patent and freedom to operate. [Link]

-

Medicinal chemistry made easy. (2024). ACE inhibitors SAR, SAR of antihypertensive drugs. [Link]

-

Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104. [Link]

-

Drugs.com. (n.d.). Fosinopril: Package Insert / Prescribing Information. [Link]

Sources

- 1. Fosinopril - BioPharma Notes [biopharmanotes.com]

- 2. portlandpress.com [portlandpress.com]

- 3. drugs.com [drugs.com]

- 4. Fosinopril: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fosinopril - Wikipedia [en.wikipedia.org]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. scispace.com [scispace.com]

- 13. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugpatentwatch.com [drugpatentwatch.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]

- 17. Articles [globalrx.com]

- 18. Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

Methodological & Application

Synthesis of ((4-Phenylbutyl)hydroxyphosphoryl)acetic Acid: An Application Note and Laboratory Protocol

Abstract: This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of ((4-phenylbutyl)hydroxyphosphoryl)acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing with the formation of a key phosphonate intermediate via a Michaelis-Arbuzov reaction, followed by the introduction of the acetic acid moiety, and culminating in an acid-catalyzed hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and characterization data.

Introduction

Phosphinic acids and their derivatives are a significant class of compounds in medicinal chemistry, often employed as mimics of carboxylic acids or phosphates in bioactive molecules. This compound (CAS No. 83623-61-4) incorporates a phosphinic acid core, a flexible phenylbutyl side chain, and a carboxymethyl group, making it a valuable building block for further chemical elaboration.[1][2] This protocol details a reliable method for its laboratory-scale synthesis.

The synthetic strategy is designed for clarity and reproducibility, beginning with the formation of the carbon-phosphorus bond to the phenylbutyl group, followed by the attachment of the acetic acid precursor, and concluding with the deprotection of the ester groups to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three main steps, as illustrated in the workflow diagram below.

Figure 1: Overall workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Phenylbutyl bromide | Reagent | Sigma-Aldrich | Purity >97%[3] |

| Triethyl phosphite | Reagent | Sigma-Aldrich | Purity ≥98% |

| Diisopropylamine | Anhydrous | Acros Organics | Purity >99% |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | |

| Ethyl bromoacetate | Reagent | Alfa Aesar | Purity 98% |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Stabilizer-free |

| Diethyl ether | Anhydrous | EMD Millipore | |

| Ethyl acetate | HPLC Grade | VWR | |

| Hexanes | HPLC Grade | VWR | |

| Hydrochloric acid | ACS Reagent, 37% | J.T. Baker | |

| Magnesium sulfate | Anhydrous | Sigma-Aldrich | |

| Sodium bicarbonate | ACS Reagent | Fisher Scientific | |

| Brine | Saturated NaCl(aq) | In-house prep. |

Experimental Protocols

Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate

This step employs the Michaelis-Arbuzov reaction, a classic and reliable method for forming a carbon-phosphorus bond.[4][5] The reaction involves the nucleophilic attack of triethyl phosphite on 4-phenylbutyl bromide.

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-phenylbutyl bromide (21.3 g, 0.1 mol).

-

Add triethyl phosphite (20.0 g, 0.12 mol, 1.2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C with stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by TLC (7:3 hexanes:ethyl acetate).

-

After the reaction is complete, cool the mixture to room temperature.

-

Assemble a short-path distillation apparatus and distill the crude product under reduced pressure to remove unreacted starting materials and byproducts. The product, diethyl (4-phenylbutyl)phosphonate, is a colorless oil.

Expected Yield: 70-80%

Characterization (Expected):

-

¹H NMR (CDCl₃): δ 7.15-7.30 (m, 5H, Ar-H), 4.00-4.15 (m, 4H, OCH₂CH₃), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂), 1.30 (t, 6H, OCH₂CH₃).

-

³¹P NMR (CDCl₃): δ ~32 ppm.

Step 2: Synthesis of Ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate

This step involves the deprotonation of the α-carbon to the phosphonate group, followed by alkylation with ethyl bromoacetate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete deprotonation without side reactions.

Procedure:

-

In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (11.1 g, 0.11 mol) in anhydrous THF (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

In a separate flame-dried flask, dissolve diethyl (4-phenylbutyl)phosphonate (27.0 g, 0.1 mol) in anhydrous THF (50 mL).

-

Add the phosphonate solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate as a colorless oil.

Expected Yield: 55-65%

Characterization (Expected):

-

¹H NMR (CDCl₃): δ 7.15-7.30 (m, 5H, Ar-H), 4.05-4.20 (m, 4H, OCH₂CH₃), 2.80-3.00 (m, 2H, P-CH₂-CO), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂), 1.20-1.35 (m, 6H, OCH₂CH₃).

-

³¹P NMR (CDCl₃): δ ~45 ppm.

Step 3: Synthesis of this compound

The final step is the complete hydrolysis of both the phosphinate and carboxylate esters under acidic conditions. Refluxing with concentrated hydrochloric acid is a standard and effective method for this transformation.[6][7]

Procedure:

-

In a 250 mL round-bottom flask, combine ethyl ((4-phenylbutyl)ethoxyphosphoryl)acetate (17.1 g, 0.05 mol) and concentrated hydrochloric acid (100 mL).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The reaction should become a single phase as the hydrolysis proceeds.

-

Monitor the reaction by TLC or by taking aliquots and analyzing via ¹H NMR for the disappearance of the ethyl ester signals.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl by rotary evaporation under reduced pressure. To ensure complete removal of water, azeotropic distillation with toluene (2 x 50 mL) can be performed.

-

The resulting crude product is a viscous oil or a waxy solid. It can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by trituration with diethyl ether to yield a white solid.

Expected Yield: 85-95%

Characterization:

-

Molecular Formula: C₁₂H₁₇O₄P[1]

-

Molecular Weight: 256.23 g/mol [1]

-

Appearance: White to off-white solid.

-

¹H NMR (D₂O): δ 7.20-7.40 (m, 5H, Ar-H), 2.85 (t, 2H, P-CH₂-CO), 2.65 (t, 2H, Ar-CH₂), 1.60-1.80 (m, 4H, CH₂CH₂).

-

³¹P NMR (D₂O): δ ~50 ppm.

-

Mass Spectrometry (ESI-): m/z 255.079 [M-H]⁻[8]

Safety and Hazard Information

| Compound | Hazard Statements | Precautionary Statements |

| This compound | H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H373: May cause damage to organs through prolonged or repeated exposure. | P260, P261, P280, P302+P352, P305+P354+P338, P317 |

This safety information is based on available data and may not be exhaustive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Discussion

The presented three-step synthesis provides a reliable route to this compound. The Michaelis-Arbuzov reaction in the first step is a high-yielding and well-established method for the formation of the P-C bond. The conditions for the alkylation in the second step are critical; the use of a strong, sterically hindered base like LDA at low temperatures is essential to favor the desired C-alkylation over other potential side reactions. Finally, the acid-catalyzed hydrolysis is a robust method for the deprotection of both the phosphinate and carboxylate esters. The progress of this final step should be carefully monitored to ensure complete conversion. The purification of the final product can be challenging due to its polarity and potential hygroscopicity; care should be taken to thoroughly dry the product.

References

-

Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. [Link]

-

Li, C., Saga, Y., Onozawa, S. Y., Kobayashi, S., Sato, K., Fukaya, N., & Han, L. B. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

-

Coutrot, F., & Grison, C. (2014). Scheme 1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of (A) (S)-7-[[Ethoxy(4-phenylbutyl)phosphinyl]acetyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, diphenylmethyl ester. [Link]

-

Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Moghadam, M., et al. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. ResearchGate. [Link]

-

Baron, A., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. [Link]

-

Keglevich, G., & Bálint, E. (2012). The alkylation of diethyl cyanomethylphosphonate (22) with butyl bromide under solventless MW conditions in the presence of triethylbenzylammonium chloride (TEBAC). ResearchGate. [Link]

-

Blackburn, G. M., & Kent, D. E. (1986). Synthesis of phosphonates: a modified arbuzov procedure. Journal of the Chemical Society, Chemical Communications, (7), 511-513. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13102401, this compound. [Link]

-

Adams, R., & Thal, A. F. (n.d.). ETHYL PHENYLACETATE. Organic Syntheses Procedure. [Link]

-

El-Dean, A. M. K., et al. (2021). Scheme 5. Reaction of compound 1 with of triethyl phosphate at 80-90 o C. ResearchGate. [Link]

-

El-Dean, A. M. K., et al. (2021). Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene.

-

Romano, D., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

-

Ananthakrishnanadar, P., & Gnanasekaran, C. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]

-

Prati, F., et al. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Organic Chemistry Portal. [Link]

-

Strieth-Kalthoff, F., et al. (2020). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. PMC. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.

-

Chen, J., et al. (2018). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

SpectraBase. (n.d.). [hydroxy(4-phenylbutyl)phosphinyl]acetic acid, ester with mandelic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). DIETHYL-1-BROMO-[(3-METHYL-4-BROMO-5-HYDROXY)-PHENYL]-ETHYL-PHOSPHONATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Misiura, K., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]

-

Bhat, M., & Belagali, S. L. (2014). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. ResearchGate. [Link]

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Phenylbutyl Bromide | 13633-25-5 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C12H17O4P) [pubchemlite.lcsb.uni.lu]

Application Note: Utilizing ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid for In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Introduction: The Critical Role of ACE Inhibition and the Promise of Phosphinic Acid Analogs

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular homeostasis, meticulously regulating blood pressure and fluid balance.[1][2][3] A key effector in this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase.[1][4] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and concurrently degrades bradykinin, a powerful vasodilator.[1][5] This dual action positions ACE as a critical therapeutic target for managing hypertension and related cardiovascular pathologies.[2][4][6]

The clinical success of ACE inhibitors has spurred the development of novel chemical entities with improved potency and pharmacokinetic profiles. Among these, phosphinic acid derivatives have emerged as a promising class of inhibitors.[7][8] These compounds, including ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid, act as transition-state analogs, with the phosphinate group coordinating to the active site zinc ion of the ACE enzyme, leading to potent and often long-lasting inhibition.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a robust in vitro ACE inhibition assay.

Mechanism of Action: The Power of Phosphinic Acids